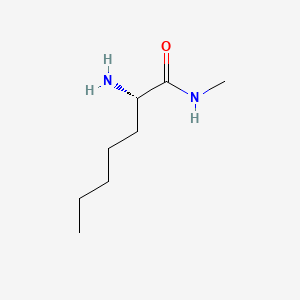

(2S)-2-Amino-N-methylheptanamide

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-N-methylheptanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-4-5-6-7(9)8(11)10-2/h7H,3-6,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBHPLDJISPYOJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)NC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)NC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28211-04-3 | |

| Record name | (S)-poly(imino(2-amino-1-oxo-1,6-hexanediyl)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological mechanism of action for (2S)-2-Amino-N-methylheptanamide

An In-depth Technical Guide to Elucidating the Pharmacological Mechanism of Action for (2S)-2-Amino-N-methylheptanamide

Executive Summary

(2S)-2-Amino-N-methylheptanamide is a novel small molecule entity with a chemical structure suggestive of potential interactions with biological systems that recognize amino acid derivatives. As a chiral N-methylated amino acid amide, its pharmacological profile is currently uncharacterized. This guide presents a comprehensive, multi-phase strategic framework for the systematic elucidation of its mechanism of action (MoA), from initial target identification to preclinical validation. Authored from the perspective of a Senior Application Scientist, this document provides not only detailed experimental protocols but also the underlying scientific rationale, ensuring a robust and self-validating research program. The ultimate goal is to build a complete pharmacological dossier for this compound, paving the way for potential therapeutic development.

Introduction and Structural Hypothesis

The molecule (2S)-2-Amino-N-methylheptanamide is a derivative of L-heptanoic acid, featuring three key functional moieties: a primary amine at the alpha-carbon with a defined (S)-stereochemistry, a methyl group on the amide nitrogen, and a seven-carbon aliphatic chain. This unique combination suggests several plausible biological hypotheses:

-

Mimicry of Endogenous Ligands: The amino acid-like backbone could allow it to interact with receptors or transporters for endogenous amino acids or their metabolites.

-

Enzyme Modulation: The structure may serve as a substrate or inhibitor for enzymes involved in amino acid metabolism or signaling lipid synthesis.

-

Ion Channel Interaction: The amphipathic nature of the molecule could facilitate interaction with transmembrane domains of ion channels.

This guide outlines a logical, tiered approach to systematically test these hypotheses and uncover the primary MoA.

Strategic Research Workflow

The investigation is structured into three sequential phases: Target Identification, Mechanistic Deep-Dive, and Preclinical Profiling. This workflow is designed to efficiently progress from broad, unbiased screening to a highly focused characterization of the compound's specific biological activity.

Caption: High-level strategic workflow for MoA elucidation.

Phase 1: Unbiased Target Identification

The initial phase is designed to cast a wide net to identify potential molecular targets without preconceived bias. We will integrate computational and experimental approaches.

In Silico Target Prediction

Before committing to expensive wet-lab experiments, computational methods can prioritize potential target classes.

-

Methodology: Utilize reverse docking and pharmacophore screening software (e.g., PharmMapper, SuperPred) to screen the 3D structure of (2S)-2-Amino-N-methylheptanamide against a comprehensive database of known protein binding sites.

-

Rationale: This cost-effective initial step can identify potential target families (e.g., GPCRs, kinases, ion channels) that are structurally compatible with the compound, thereby guiding the selection of appropriate experimental screening panels.

Broad-Panel Radioligand Binding and Enzyme Assays

This is a critical experimental step to empirically identify high-affinity interactions.

-

Objective: To determine if the compound binds with significant affinity to a wide array of common drug targets.

-

Protocol: Commercial Target Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint)

-

Compound Preparation: Prepare a 10 mM stock solution of (2S)-2-Amino-N-methylheptanamide in a suitable solvent (e.g., DMSO).

-

Assay Execution: Submit the compound for screening at a standard concentration (typically 1-10 µM) against a panel of 50-100 receptors, ion channels, and enzymes.

-

Data Analysis: The primary output is reported as the percent inhibition of radioligand binding or enzyme activity. A "hit" is typically defined as >50% inhibition at the screening concentration.

-

Follow-up: For any identified hits, perform dose-response curves to determine the binding affinity (Ki) or inhibitory concentration (IC50).

-

Phenotypic Screening

Parallel to target-based screens, phenotypic screens can reveal functional effects in a cellular context, which can then be used to deconvolve the target.

-

Objective: To identify any functional cellular response modulated by the compound.

-

Protocol: High-Content Imaging for Neurite Outgrowth

-

Rationale: The compound's amino acid-like structure suggests potential neuromodulatory activity. Neurite outgrowth is a complex process involving multiple signaling pathways and serves as a robust phenotypic readout.

-

Cell Culture: Plate a neuronal cell line (e.g., PC-12 or SH-SY5Y) in 96-well imaging plates and induce differentiation (e.g., with Nerve Growth Factor for PC-12 cells).

-

Compound Treatment: Treat cells with a concentration range of (2S)-2-Amino-N-methylheptanamide (e.g., 10 nM to 100 µM) for 48-72 hours.

-

Staining: Fix the cells and stain with a fluorescent marker for neurons (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

-

Imaging and Analysis: Use a high-content imaging system to automatically capture images and quantify parameters such as neurite length, number of branches, and cell count per well.

-

Hit Identification: A significant, dose-dependent change in neurite outgrowth compared to vehicle control indicates a bioactive compound.

-

Phase 2: Mechanistic Deep-Dive and Target Validation

Once a primary target or a consistent phenotype is identified, this phase focuses on rigorously validating the target and elucidating the downstream molecular pathway. Let's assume for this guide that the Phase 1 screens identified a specific G-protein coupled receptor (GPCR), "Target G," as a high-affinity binding partner.

Target Engagement Confirmation

Binding to a target in a cell-free system does not guarantee engagement in a live cell. Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this.

-

Objective: To verify that (2S)-2-Amino-N-methylheptanamide directly binds to and stabilizes Target G in intact cells.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat cultured cells expressing Target G with either vehicle or a saturating concentration of the compound.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Protein Quantification: Analyze the amount of soluble Target G remaining at each temperature using Western blotting.

-

Data Analysis: A ligand-bound protein is typically more thermally stable. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group confirms target engagement.

-

Mapping the Downstream Signaling Pathway

Assuming Target G is a Gαs-coupled GPCR, its activation should lead to an increase in intracellular cyclic AMP (cAMP).

Comprehensive Metabolic Stability Profiling of (2S)-2-Amino-N-methylheptanamide

Topic: Metabolic Stability Predictions for (2S)-2-Amino-N-methylheptanamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Structural Deconstruction & Metabolic Liability Assessment

To accurately predict the metabolic fate of (2S)-2-Amino-N-methylheptanamide , we must first deconstruct its chemical architecture. This molecule (CAS 28211-04-3) represents a lipophilic

Chemical Architecture

-

Core Scaffold: Heptanamide (7-carbon chain).

-

Functional Group A (Alpha-Position): Primary amine (

) at the C2 position with (S)-stereochemistry. -

Functional Group B (Amide Terminus):

-methyl secondary amide ( -

Side Chain: Pentyl group (C3–C7 aliphatic tail).

Predicted Metabolic "Soft Spots"

Based on Structure-Metabolism Relationships (SMR), this molecule presents three distinct regions of metabolic vulnerability.

| Site | Functional Group | Primary Metabolic Pathway | Enzyme System | Risk Level |

| N-Methyl | CYP450 (3A4, 2C19) | High | ||

| Primary Amine | Oxidative Deamination | CYP450 / MAO / SSAO | Medium | |

| Aliphatic Tail | Pentyl Chain | CYP450 (4F, 4A, 3A4) | Medium | |

| Amide Bond | Amide | Hydrolysis | Carboxylesterases / Peptidases | Low (in microsomes) |

In Silico Prediction Framework[1]

Before wet-lab validation, computational modeling is essential to prioritize resources. The following workflow utilizes consensus modeling to predict Sites of Metabolism (SOM) and Intrinsic Clearance (

Computational Workflow

The prediction strategy integrates steric accessibility with electronic reactivity (activation energy) to rank SOMs.

Figure 1: In silico consensus workflow for predicting metabolic stability.

Predicted Outcomes

-

Primary Clearance Route:

-demethylation is predicted to be the fastest step due to the low activation energy of the -

Secondary Route: The lipophilic pentyl tail will drive significant binding to CYP active sites, leading to hydroxylation at the

(C6) position.

In Vitro Experimental Validation Protocols

Trustworthy data requires rigorous experimental design. The following protocols are self-validating systems designed to measure

Microsomal Stability Assay (Phase I)

This assay isolates CYP450-mediated metabolism.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

). -

Test Compound: (2S)-2-Amino-N-methylheptanamide (1

M final conc). -

Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

Protocol:

-

Pre-incubation: Mix 495

L of microsomal suspension (0.5 mg/mL in 100 mM Phosphate Buffer, pH 7.4) with 5 -

Initiation: Add 50

L of NADPH regenerating system to initiate the reaction. -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation:

Plot

Hepatocyte Stability Assay (Phase I & II)

To assess the contribution of hydrolysis and conjugation (Phase II), use cryopreserved hepatocytes.

Key Difference: Unlike microsomes, hepatocytes contain cytosolic enzymes (amidases) and cofactors for conjugation (UGT, SULT).

-

Cell Density:

cells/mL. -

Interpretation: If Hepatocyte

>> Microsomal

Metabolite Identification & Mechanistic Pathways

Understanding how the molecule breaks down is as critical as how fast.

Mass Spectrometry Interpretation

-

Parent Ion:

Da. -

M1 (

-desmethyl): Loss of 14 Da -

M2 (Hydroxylation): Gain of 16 Da

-

M3 (Deamination/Ketone): Loss of

(+O)

Metabolic Pathway Map

Figure 2: Proposed metabolic pathways. Solid lines indicate Phase I oxidative metabolism; dashed lines indicate hydrolytic pathways.

Optimization Strategies

If the predicted or observed stability is suboptimal (

-

Deuteration: Replace the

-methyl hydrogens with deuterium ( -

Steric Shielding: Introduce a gem-dimethyl group or a cyclopropyl ring at the

-carbon to sterically hinder access to the -

Fluorination: Introduce fluorine at the

position of the heptyl chain to block lipophilic oxidation while maintaining potency [3].

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Application Note: Formulation Strategies for (2S)-2-Amino-N-methylheptanamide (AMH)

Executive Summary & Compound Profile

(2S)-2-Amino-N-methylheptanamide (referred to herein as AMH ) represents a class of amphiphilic

Structurally, AMH possesses a lipophilic heptyl tail and a polar

-

Organoleptic Issues: The free base exhibits a characteristic "fishy/cheesy" amine odor and bitter taste, necessitating aggressive masking for oral dosage forms.[1]

-

Ionization Behavior: With a predicted pKa

7.6–7.9 (typical for -

Physical State: The free base is often an oil or low-melting solid, complicating solid dosage form processing.[1]

This guide outlines three targeted formulation strategies to overcome these barriers, focusing on salt selection for stability , cyclodextrin complexation for taste masking , and liposomal encapsulation for systemic delivery .[1]

Pre-Formulation Characterization[1]

Before initiating formulation, the physicochemical "personality" of AMH must be stabilized.[1]

Salt Selection Strategy

The free base of AMH is volatile and prone to oxidative degradation.[1] Converting AMH to a crystalline salt is the first critical step.[1]

-

Hydrochlorides (HCl): Preferred for maximum aqueous solubility (>100 mg/mL).[1] The chloride counter-ion creates a stable, high-melting solid, eliminating the "fishy" odor by fixing the nitrogen lone pair.[1]

-

Tartrates/Succinates: If the HCl salt proves too hygroscopic, organic counter-ions like tartaric acid can provide a non-hygroscopic crystalline lattice suitable for tablet compression.[1]

Solubility & pH Profiling[1]

-

LogP: ~1.0–1.2 (Experimental), indicating good potential for blood-brain barrier (BBB) penetration but requiring solubility enhancers for high-concentration parenteral boluses.[1]

-

pKa: The

-ammonium group deprotonates near pH 7.8.[1]

Formulation Strategy 1: Oral Delivery via Inclusion Complexation[1]

Objective: Mask the bitter taste/odor and convert the oily free base into a free-flowing powder.

Mechanism:

Protocol A: Preparation of AMH:HP- -CD Complex (Kneading Method)

Materials:

-

AMH (Free Base or HCl salt)[1]

-

Hydroxypropyl-

-Cyclodextrin (HP- -

Ethanol:Water (1:1 v/v)[1]

-

Mortar and Pestle (Agate)[1]

Procedure:

-

Molar Ratio Calculation: Calculate a 1:1 molar ratio of AMH to HP-

-CD.-

Example: 158.24 mg AMH + ~1400 mg HP-

-CD.[1]

-

-

Wetting: Place the HP-

-CD in the mortar. Add small quantities of Ethanol:Water solvent dropwise while triturating until a paste-like consistency is achieved.[1] -

Incorporation: Slowly add the AMH to the paste.[1]

-

Kneading: Triturate vigorously for 45–60 minutes. The paste will stiffen as the inclusion complex forms.[1] Note: Manual kneading provides the shear force necessary for the hydrophobic moiety to displace water from the CD cavity.[1]

-

Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

-

Pulverization: Crush the dried cake and sieve through a #60 mesh screen.

-

Validation: Verify complexation using DSC (Differential Scanning Calorimetry). The disappearance of the AMH melting endotherm indicates successful encapsulation.[1]

Formulation Strategy 2: Parenteral/Targeted Delivery via Liposomes[1]

Objective: Enhance systemic circulation time and reduce local irritation caused by the cationic nature of AMH.

Mechanism: Encapsulating AMH in PEGylated liposomes shields the positive charge from serum proteins (reducing opsonization) and allows for passive targeting via the EPR effect if used in oncology or inflammation models.[1]

Protocol B: AMH Liposome Extrusion (Thin Film Hydration)[1]

Materials:

-

Lipid Phase: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-PEG2000 (Molar Ratio 55:40:5).[1]

-

Aqueous Phase: AMH-HCl (10 mg/mL) in Citrate Buffer (pH 5.5).

-

Equipment: Rotary Evaporator, Mini-Extruder (Avanti/Genizer), Polycarbonate membranes (100 nm).[1]

Procedure:

-

Film Formation: Dissolve the lipid mixture in Chloroform:Methanol (2:1) in a round-bottom flask. Evaporate solvent under reduced pressure (Rotavap) at 55°C until a thin, dry lipid film forms on the flask wall. Desiccate overnight to remove trace solvents.[1]

-

Hydration: Add the AMH-HCl aqueous solution to the flask. Rotate at 60°C (above the DSPC phase transition temperature, Tm) for 1 hour. The film will hydrate to form Multilamellar Vesicles (MLVs).[1]

-

Freeze-Thaw: Subject the MLV suspension to 5 cycles of freezing (liquid nitrogen) and thawing (60°C water bath). This equilibrates the drug across the lipid bilayers.[1]

-

Extrusion: Pass the suspension through 100 nm polycarbonate membranes 11–21 times using the extruder heated to 60°C. This produces Large Unilamellar Vesicles (LUVs) with uniform size.[1]

-

Purification: Remove unencapsulated AMH using Size Exclusion Chromatography (Sephadex G-50) or dialysis against isotonic saline.[1]

-

Characterization: Measure Particle Size (DLS) and Zeta Potential. Target: ~100-120 nm, neutral to slightly negative charge (due to PEG shielding).[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for AMH formulation based on the intended route of administration.

Figure 1: Strategic decision tree for AMH formulation development, prioritizing stability and organoleptic properties.

Analytical Validation (Self-Validating Systems)[1]

To ensure the "Trustworthiness" of these protocols, specific QC checkpoints must be integrated:

| Parameter | Method | Acceptance Criteria | Rationale |

| Encapsulation Efficiency (EE%) | Ultrafiltration (Amicon) + HPLC | > 30% (Liposomes) | Determines economic feasibility of the process.[1] |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol) | Patient safety (ICH Q3C guidelines).[1] |

| Polydispersity Index (PDI) | Dynamic Light Scattering | < 0.2 | Ensures physical stability of the liposomal suspension.[1] |

| Appearance | Visual Inspection | No phase separation | Detects liposome aggregation or complex dissociation.[1] |

References

-

PubChem. (2025).[1][2] (2S)-2-Amino-N-methylheptanamide Compound Summary. National Center for Biotechnology Information.[1][2] [Link][1][2]

-

Scent.vn. (2025).[1] (2S)-2-Amino-N-methylheptanamide Properties and Odor Profile. [Link][1][3]

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

-

Bozzuto, G., & Molinari, A. (2015).[1] Liposomes as nanomedical devices. International Journal of Nanomedicine. [Link]

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

Application Notes and Protocols for the Incorporation of (2S)-2-Amino-N-methylheptanamide into Peptidomimetics

Introduction: The Strategic Value of N-Methylation in Peptidomimetic Design

Peptidomimetics represent a promising frontier in drug discovery, offering the potential for enhanced therapeutic properties over their natural peptide counterparts.[1][2] A key strategy in the design of these novel therapeutics is the incorporation of unnatural amino acids, which can impart improved metabolic stability, increased potency, and better oral bioavailability.[1][3][4] Among the various modifications, N-methylation of the peptide backbone has emerged as a powerful tool.[5][6] The substitution of an amide proton with a methyl group introduces significant steric hindrance and conformational constraints, which can shield the peptide bond from enzymatic degradation and pre-organize the molecule into a bioactive conformation.[5][6]

This guide provides a comprehensive overview of the procedures for incorporating (2S)-2-Amino-N-methylheptanamide, a non-natural N-methylated amino acid, into peptidomimetic structures. We will delve into both solid-phase and solution-phase synthesis strategies, offering detailed protocols and exploring the rationale behind the selection of specific reagents and conditions. The primary challenge in incorporating N-methylated amino acids lies in the steric hindrance provided by the methyl group, which can significantly slow down coupling reactions and lead to incomplete couplings and lower yields.[5][7][8] This necessitates the use of specialized, highly efficient coupling reagents and optimized reaction conditions.

Understanding the Core Challenge: Steric Hindrance in N-Methylated Peptide Synthesis

The central difficulty in synthesizing peptides containing N-methylated residues is the reduced nucleophilicity of the secondary amine.[5] The methyl group on the nitrogen atom sterically hinders its ability to attack the activated carboxyl group of the incoming amino acid.[5][8] This steric clash is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[8] Consequently, standard coupling conditions often result in low yields and the formation of deletion sequences.[5] To overcome this, more potent coupling reagents and modified protocols are essential.

Choosing Your Synthetic Path: Solid-Phase vs. Solution-Phase Synthesis

The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis depends on the specific requirements of the target peptidomimetic, such as length, complexity, and desired scale.

Solid-Phase Peptide Synthesis (SPPS) is generally favored for its ease of purification and the ability to automate the process. The growing peptide chain is anchored to a solid support (resin), and excess reagents and byproducts are simply washed away after each step.[9]

Solution-Phase Peptide Synthesis is often employed for large-scale synthesis or for complex peptidomimetics where solubility on a solid support might be an issue.[10][11] While it requires purification after each step, it can offer more flexibility in terms of reaction conditions and scale-up.

Part 1: Solid-Phase Synthesis of Peptidomimetics Containing (2S)-2-Amino-N-methylheptanamide

Preparation of Fmoc-(2S)-N-methyl-2-aminoheptanoic Acid

The first step in SPPS is the preparation of the Nα-Fmoc protected (2S)-2-Amino-N-methylheptanamide, which will be referred to as Fmoc-(2S)-N-methyl-2-aminoheptanoic acid for synthesis purposes. While a direct synthesis of Fmoc-(2S)-2-Amino-N-methylheptanamide is possible, it is often more practical to synthesize the corresponding N-methylated amino acid for incorporation into the peptide chain, with the final C-terminal amidation performed at a later stage or by using an appropriate resin.

A common method for the N-methylation of Fmoc-protected amino acids is a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[12]

Workflow for Solid-Phase N-Methylation:

Caption: Solid-phase synthesis of Fmoc-N-methyl-amino acids.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptidomimetic incorporating Fmoc-(2S)-N-methyl-2-aminoheptanoic acid using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids (including the custom-synthesized Fmoc-(2S)-N-methyl-2-aminoheptanoic acid)

-

Rink Amide resin (for C-terminal amide) or other suitable resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent high-efficiency reagent.[7][13][14]

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test or other appropriate test to monitor coupling completion. If incomplete, recouple.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-(2S)-N-methyl-2-aminoheptanoic Acid:

-

Due to steric hindrance, a double coupling is recommended.

-

Use a higher excess of reagents: Fmoc-(2S)-N-methyl-2-aminoheptanoic acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.).[13]

-

Pre-activate for 5-10 minutes.

-

Add the solution to the resin and agitate for 4-6 hours.

-

Monitor the coupling using a bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[13]

-

If the coupling is incomplete, wash the resin and perform a second coupling under the same conditions.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by preparative HPLC.

-

Characterize the final product by mass spectrometry and analytical HPLC.

-

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Advantages | Disadvantages | Typical Reaction Time |

| HATU | High coupling efficiency, low racemization.[7][13] | More expensive than carbodiimides. | 1-4 hours |

| HCTU | Similar to HATU but more cost-effective. | Less effective than HATU for highly hindered couplings.[13] | 1-4 hours |

| PyBOP | Good for hindered couplings, stable.[7] | Can cause guanidinylation of the N-terminus.[15] | 2-16 hours |

| COMU | High efficiency, safer byproducts than HOBt-based reagents.[14] | Relatively newer, may not be as widely available. | 1-2 hours |

Part 2: Solution-Phase Synthesis of Peptidomimetics Containing (2S)-2-Amino-N-methylheptanamide

Solution-phase synthesis offers an alternative for producing larger quantities of the target peptidomimetic.

N-Methylation of the Amino Acid

For solution-phase synthesis, the N-methylated amino acid can be prepared using methods like the one described by Vedejs and Kongkittingam, which involves the use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides.[16] Alternatively, a Boc-protected amino acid can be N-methylated using sodium hydride and iodomethane in THF.[17][18][19]

Workflow for Solution-Phase N-Methylation (Boc-protected):

Caption: Solution-phase synthesis of Boc-N-methyl-amino acids.

Solution-Phase Peptide Coupling Protocol

This protocol describes a typical coupling step in a solution-phase synthesis.

Materials:

-

N-protected amino acid or peptide fragment (with a free C-terminus)

-

C-protected amino acid or peptide fragment (with a free N-terminus)

-

Coupling reagent (e.g., HATU, PyBOP)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF, DCM)

-

Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Protocol:

-

Activation:

-

Dissolve the N-protected amino acid or peptide fragment (1 eq.), HATU (1.1 eq.), and DIEA (2 eq.) in DMF.

-

Stir at room temperature for 10-15 minutes.

-

-

Coupling:

-

To the activated mixture, add a solution of the C-protected amino acid or peptide fragment (1 eq.) in DMF.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Deprotection:

-

Selectively deprotect either the N-terminus or C-terminus to proceed with the next coupling step.

-

Table 2: Protecting Groups for Solution-Phase Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA in DCM)[20][] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., 20% piperidine in DMF)[9][22] |

| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| Benzyl ester | OBn | Hydrogenolysis (H₂, Pd/C) |

Part 3: Characterization of Peptidomimetics Containing (2S)-2-Amino-N-methylheptanamide

Thorough characterization is crucial to confirm the identity and purity of the synthesized peptidomimetic.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to purify the crude peptide. It's important to note that N-methylated peptides can sometimes show multiple peaks on HPLC due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptidomimetic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the confirmation of N-methylation and the overall conformation of the peptidomimetic.

Conclusion

The incorporation of (2S)-2-Amino-N-methylheptanamide into peptidomimetics, while presenting synthetic challenges due to steric hindrance, is a valuable strategy for enhancing the therapeutic potential of peptide-based drugs.[3][6] By employing high-efficiency coupling reagents, optimized reaction conditions, and appropriate analytical techniques, researchers can successfully synthesize and characterize these modified peptides. The protocols and guidelines presented here provide a solid foundation for the development of novel peptidomimetics with improved pharmacological properties.

References

- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.

- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- Should My Peptide Be Methylated? - LifeTein.

- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments.

- Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide | Organic Letters - ACS Publications.

- Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction - PubMed.

- Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production | Organic Process Research & Development - ACS Publications.

- Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides - Benchchem.

- (PDF) Synthesis of N-methylated cyclic peptides - ResearchGate.

- strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.

- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed.

- N-methylation of Boc amino acids - Lokey Lab Protocols - Wikidot.

- Novabiochem® Coupling reagents - Merck Millipore.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- Unnatural Amino Acids for Peptide Synthesis - Merck Millipore.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.

- N-methylation in amino acids and peptides: Scope and limitations - PubMed.

- The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide - Benchchem.

- Backbone N-modified peptides: beyond N-methylation.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

- WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents.

- N -methylation in amino acids and peptides: Scope and limitations - ResearchGate.

- On the Selective N-Methylation of BOC-Protected Amino Acids | The Journal of Organic Chemistry - ACS Publications.

- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides | ChemRxiv.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC.

- Fmoc-Protected Amino Groups - Organic Chemistry Portal.

- Toward accurately modeling N-methylated cyclic peptides - RSC Publishing.

- On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate.

- Conformational analysis of N-methylated peptides: (a) Ramachandran... - ResearchGate.

- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews - ACS Publications.

- Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society - ACS Publications.

- N-Methyl Amino Acids - Enamine.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.

- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. Their stability under neutral or basic conditions makes them ideal for multi-step synthetic schemes. BOC-protection chemistry remains fundamental in classical peptide synthesis and organic modification reactions. BOC Sciences supplies a full range of BOC-protected amino acids, available from stock and through custom synthesis. As a professional manufacturer, we support researchers with consistent quality, technical expertise, and reliable supply for peptide chemistry and biomolecular design. - BOC Sciences Amino Acid.

- Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH.

- Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lifetein.com [lifetein.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Boc-Protected Amino Groups [organic-chemistry.org]

- 22. Fmoc-Protected Amino Groups [organic-chemistry.org]

Technical Support Center: Purification of (2S)-2-Amino-N-methylheptanamide

Topic: Purification Protocols & Troubleshooting for (2S)-2-Amino-N-methylheptanamide CAS: 28211-04-3 (Generic/Related) Molecular Profile: Amphiphilic, Chiral, Primary Amine Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Purification Strategy

Welcome to the Technical Support Center. You are likely working with (2S)-2-Amino-N-methylheptanamide , a structural motif often found in protease inhibitors and lipophilic peptide mimetics.

The Challenge: This molecule presents a "Dr. Jekyll and Mr. Hyde" profile:

-

Amphiphilicity: The heptyl chain is highly lipophilic (greasy), while the primary amine and amide are polar. This makes standard silica chromatography streaky and yield-reducing.

-

Stereochemistry: The (2S) center is prone to racemization during coupling, specifically if the activation step was prolonged or basic.

-

Physical State: Often isolated as an oil or low-melting waxy solid, making crystallization difficult without salt formation.

This guide prioritizes Chemical Work-up (to remove bulk impurities) followed by Polishing (to fix stereochemistry).

Module 1: Chemical Work-up (The "pH Swing" Method)

User Issue: "I have persistent coupling reagents (EDC/DIC ureas) or unreacted starting materials in my crude oil."

The Solution: Because your target is a basic amine (pKa ~7.8–8.2), you can exploit pH manipulation to separate it from neutral byproducts (ureas, amides) and acidic byproducts (HOBt, free acids).

Protocol: The Three-Stage Wash

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as urea byproducts are more soluble in DCM.

-

Acid Phase (Target Capture):

-

Extract the organic layer with 0.5 M HCl (pH ~1–2).

-

Chemistry: The amine protonates (

) and moves to the water layer. Neutrals (ureas) and non-basic impurities stay in the EtOAc. -

Discard the EtOAc layer (after verifying the product is in the aqueous phase via TLC/LCMS).

-

-

Base Swing (Target Release):

-

Extraction:

Visual Workflow: Acid/Base Purification Logic

Caption: Flowchart demonstrating the pH-switch strategy to isolate amino-amides from neutral coupling byproducts.

Module 2: Chiral Purity (Resolving the Enantiomers)

User Issue: "My LCMS shows a single peak, but my biological assay data is inconsistent. I suspect racemization."

The Solution: Standard C18 HPLC cannot distinguish the (2S) and (2R) enantiomers. You must use Chiral HPLC or Diastereomeric Salt Formation.

Method A: Chiral HPLC (Analytical & Prep)

The presence of the amide N-H and the primary amine provides excellent "handles" for hydrogen bonding with polysaccharide columns.

Recommended Columns & Conditions:

| Column Type | Stationary Phase | Mobile Phase (Normal Phase) | Mobile Phase (Reverse Phase) | Selectivity Mechanism |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane : IPA : Diethylamine (90:10:0.1) | Water : ACN (with 0.1% DEA) | H-Bonding & Steric inclusion |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane : Ethanol : Diethylamine (85:15:0.1) | Not recommended | Rigid structure recognition |

| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Hexane : EtOH : DEA | Water : MeOH (with 0.1% DEA) | Best for basic amines (immobilized phase) |

-

Critical Note: Always add 0.1% Diethylamine (DEA) or 0.1% TFA to sharpen peaks. For free amines, DEA is preferred to prevent tailing.

Method B: Chemical Resolution (Scalable)

If Prep-HPLC is unavailable, use L-Tartaric Acid or Dibenzoyl-L-tartaric acid .

-

Dissolve crude amine in hot Ethanol.

-

Add 1.0 eq of the chiral acid.

-

Cool slowly. The (2S)-amine salt often crystallizes preferentially (verify with optical rotation).

Module 3: Advanced Chromatography (Polishing)

User Issue: "I need >99% purity for in vivo studies, but the compound streaks on silica."

The Solution: Amino-amides interact with silanols on silica gel, causing tailing. You must "mask" the silica or switch to Reverse Phase (RP).

Technique 1: "Buffered" Silica Flash

-

Solvent System: DCM : Methanol : Ammonium Hydroxide (NH₄OH) .

-

Ratio: Start with 95 : 5 : 0.5.

-

Why it works: The NH₄OH competes for the acidic silanol sites on the silica, allowing your amine to pass through without dragging.

Technique 2: Reverse Phase (C18) Prep-HPLC

-

Column: C18 or C8 (The heptyl chain is very sticky on C18; C8 may offer faster elution).

-

Buffer:

-

Acidic:[4] Water (0.1% TFA) / ACN (0.1% TFA). Result: Isolates the TFA Salt . Good for solubility, but hygroscopic.

-

Basic: Water (10mM Ammonium Bicarbonate, pH 10) / ACN. Result: Isolates the Free Base . Better for biological assays but lower solubility.

-

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. How do I handle it?

A: This is common for heptyl-chain amides.

-

Fix: Convert it to the Hydrochloride (HCl) salt . Dissolve the oil in dry Diethyl Ether or Dioxane, then add 4M HCl in Dioxane dropwise. The white solid HCl salt should precipitate immediately. This solid is stable and non-hygroscopic compared to the TFA salt.

Q2: I see a peak at M+12 mass units in LCMS. What is it?

A: This is likely a methylene bridge formation if you used DCM with a primary amine for too long, or a formaldehyde adduct.

-

Fix: Avoid storing the free amine in DCM for extended periods. Use EtOAc or MeOH for storage.

Q3: The chiral separation is poor on Chiralpak AD. What next?

A: Try the Lux Cellulose-2 or Chiralpak IC .

-

Logic: The chlorinated stationary phases (IC/IG) often provide better resolution for "flexible" alkyl chains like the heptyl group compared to the standard AD/OD columns.

Decision Logic: Choosing the Right Path

Caption: Decision tree for selecting the appropriate purification module based on impurity profile.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on peptide/amide synthesis byproducts).

-

Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard reference for Chiral HPLC column selection).

-

Teledyne ISCO. (2022). Purification of modified amino acids: A student perspective. (Case study on RP-HPLC of Fmoc-amino acids).

-

Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. (Technical note on polysaccharide columns).

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (The definitive guide for Acid/Base extraction protocols).

Sources

Technical Support Center: Purification of (2S)-2-Amino-N-methylheptanamide

Welcome to the technical support center for the synthesis and purification of (2S)-2-Amino-N-methylheptanamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this chiral amide from its crude reaction mixture. We will delve into the common impurities encountered, provide robust troubleshooting strategies, and offer detailed protocols to help you achieve high purity and enantiomeric integrity in your final product.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the fundamental challenges and sources of by-products inherent in the synthesis of (2S)-2-Amino-N-methylheptanamide.

Q1: What are the most common by-products in the synthesis of (2S)-2-Amino-N-methylheptanamide?

The synthesis of (2S)-2-Amino-N-methylheptanamide typically involves the coupling of an N-protected (2S)-2-aminoheptanoic acid with methylamine, followed by deprotection, or the direct coupling of (2S)-2-aminoheptanoic acid with methylamine using a coupling reagent. The impurity profile is therefore often complex and can be categorized as follows:

-

Starting Material-Related Impurities:

-

Unreacted (2S)-2-aminoheptanoic acid.

-

Unreacted methylamine (or its corresponding salt).

-

If a protecting group (e.g., Boc, Cbz) is used, the N-protected starting material and by-products from the deprotection step can be present.

-

-

Reagent-Related Impurities:

-

By-products from the coupling reagent are a major source of contamination. For example, using dicyclohexylcarbodiimide (DCC) will produce dicyclohexylurea (DCU), while 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces a water-soluble urea.[1]

-

Additives like 1-hydroxybenzotriazole (HOBt) or uronium salts (HATU, HBTU) also generate their own stoichiometric by-products that must be removed.[2]

-

-

Process-Related Impurities (Side-Reaction Products):

-

(2R)-2-Amino-N-methylheptanamide (Epimer): The chiral center alpha to the carbonyl is susceptible to racemization, leading to the formation of the undesired (2R)-epimer.[3]

-

N,N'-diallylurea: If diallylcarbodiimide is used as a coupling agent.

-

Deletion Peptides: In cases of incomplete coupling during peptide synthesis, this can be an issue.[4]

-

Q2: Why is racemization a concern, and how can I detect the (2R)-epimer?

For any chiral therapeutic or intermediate, stereochemical purity is critical as different enantiomers can have vastly different biological activities. The α-proton of the amino acid is acidic and can be abstracted under basic conditions or during the activation step of the coupling reaction, leading to a loss of stereochemical integrity (epimerization).[1][3]

Detecting the (2R)-epimer requires a chiral analytical method. Since enantiomers have identical physical properties in a non-chiral environment, standard techniques like TLC or achiral HPLC cannot distinguish them.

-

Detection Method: The gold standard is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the (2S) and (2R) enantiomers, resulting in two separate peaks. The relative area of these peaks is used to determine the enantiomeric excess (ee%).

Q3: My crude reaction mixture shows multiple spots on a TLC plate. What are the likely sources?

A complex TLC profile is common and points to a combination of the impurities mentioned in Q1. A systematic way to diagnose the spots is to co-spot the crude mixture with the starting materials on the same TLC plate.

-

High Polarity Spots (Low Rf): Often correspond to the starting amino acid, HOBt, or other highly polar additives.

-

Medium Polarity Spots: Your desired product, (2S)-2-Amino-N-methylheptanamide, will typically be in this range. The (2R)-epimer will have the same Rf value.

-

Low Polarity Spots (High Rf): May include less polar by-products or residual solvents.

-

Insoluble Baseline Material: Could be polymeric material or certain reagent by-products. If you used DCC, the insoluble DCU often remains at the baseline or streaks.[1]

Q4: How do by-products from the coupling reagent (e.g., DCU, HOBt-related impurities) interfere with purification?

Coupling reagent by-products are often present in stoichiometric amounts and can significantly complicate purification.[2]

-

Dicyclohexylurea (DCU): Formed from DCC, DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, but has slight solubility which can cause it to crash out during column chromatography or crystallization, contaminating the product.[1] The primary removal method is filtration prior to aqueous work-up.

-

EDC By-product (EDU): The urea formed from EDC is water-soluble, making it significantly easier to remove.[1] It can be effectively washed away during an aqueous work-up.

-

Uronium Salt By-products (from HATU, HBTU): These are also generally water-soluble and can be removed with an aqueous wash.

-

HOBt: This additive is amphoteric and can be tricky to remove completely with simple acid-base washes. It often requires multiple washes or careful chromatography.

Section 2: Troubleshooting Guide - Step-by-Step Purification Strategies

This section provides actionable workflows and protocols to address specific purification challenges.

Issue 1: Presence of Unreacted Starting Materials

-

Symptom: Analytical data (NMR, LC-MS) confirms the presence of (2S)-2-aminoheptanoic acid and/or residual amine from the coupling reaction.

-

Core Principle: Exploit the differences in the acid-base properties of the product, the acidic starting material, and any basic starting material. The target amide is typically basic, the unreacted carboxylic acid is acidic, and excess amine is basic.

-

Solution Workflow: A carefully planned liquid-liquid extraction sequence is the most effective first-line strategy.

Caption: Decision tree for acidic/basic extraction workflow.

Issue 2: Contamination with Coupling Reagent By-products

-

Symptom: An insoluble white precipitate is observed in the crude mixture (likely DCU), or LC-MS shows persistent peaks corresponding to reagent-derived impurities.

-

Solution: The strategy is highly dependent on the coupling reagent used.

| Coupling Reagent | Common By-product | Properties | Primary Removal Strategy |

| DCC | Dicyclohexylurea (DCU) | Solid, largely insoluble in DCM, EtOAc; slightly soluble in THF, DMF. | 1. Pre-filter the crude reaction mixture through Celite or a sintered funnel before work-up. 2. If it co-precipitates, triturate the solid product with a solvent in which DCU is insoluble (e.g., ether). |

| EDC | Ethyl-(N',N'-dimethylamino) propyl urea | Solid, highly soluble in water. | Remove via aqueous extraction during the work-up. Multiple washes are effective.[1] |

| HATU/HBTU | Tetramethylurea, etc. | Solid, soluble in water. | Remove via aqueous extraction. |

| BOP | Hexamethylphosphoramide (HMPA) | Liquid, water-soluble, carcinogenic . | Remove via aqueous extraction. Handle with extreme caution and appropriate PPE. |

Issue 3: Low Purity After Initial Work-up

-

Symptom: TLC or HPLC analysis after extraction shows multiple, often closely-eluting, impurities.

-

Solution: Further purification using chromatography or crystallization is necessary.

-

Workflow:

Caption: Workflow for selecting advanced purification methods.

Issue 4: Sub-optimal Enantiomeric Purity (<99% ee)

-

Symptom: Chiral HPLC analysis reveals the presence of more than 1% of the undesired (2R)-epimer.

-

Solution: This is one of the most challenging purification problems. Standard methods like extraction, achiral chromatography, and crystallization will not separate enantiomers.

-

Preparative Chiral Chromatography: This is the most direct method. The analytical chiral method is scaled up using a larger column to physically separate the two enantiomers. This can be resource-intensive but is often the most effective solution.

-

Diastereomeric Salt Resolution: The racemic or enriched mixture is reacted with a chiral resolving agent (like tartaric acid or a chiral amine) to form diastereomeric salts.[5] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer. This is a classical but powerful technique.

-

Section 3: Key Protocols and Methodologies

Protocol A: Standard Aqueous Work-up for Crude Reaction Mixture

This protocol assumes the reaction was performed in a water-immiscible solvent like DCM or EtOAc and used a water-soluble coupling reagent like EDC.

-

Initial Quench: If the reaction is not already quenched, cool the reaction mixture to 0 °C and slowly add water or saturated aqueous NH4Cl.

-

Filter (If DCC was used): If DCC was the coupling agent, filter the mixture through a pad of Celite® to remove the bulk of the insoluble DCU. Wash the filter cake with the reaction solvent.

-

Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.

-

Base Wash: Add an equal volume of 1M NaHCO3 solution. Shake gently and allow the layers to separate. Drain the aqueous layer. This step removes the unreacted (2S)-2-aminoheptanoic acid.[6]

-

Acid Wash: Add an equal volume of 1M NH4Cl or 0.5M HCl. Shake and separate. This step removes unreacted basic amines and other basic impurities. Note: Your product may also partition into the acidic aqueous layer. It is crucial to check both layers by TLC to avoid product loss.

-

Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

-

Dry and Concentrate: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified.

Protocol B: Optimized Silica Gel Column Chromatography

-

Choose a Solvent System: The polarity of (2S)-2-Amino-N-methylheptanamide requires a polar mobile phase. A common system is Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes with a small amount of triethylamine (Et3N).

-

Pro-Tip: Add 0.5-1% Et3N to the mobile phase. This deactivates the acidic silica gel, preventing peak tailing and potential degradation of the basic amine product on the column.

-

-

Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar solvent mixture (e.g., 100% DCM).

-

Load the Sample: Dissolve the crude product in a minimal amount of the column solvent. If it doesn't dissolve well, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

-

Elute the Column: Start with a low polarity mixture (e.g., 99:1 DCM/MeOH) and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

-

Combine and Concentrate: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the purified product.

Protocol C: General Guide to Recrystallization Solvent Screening

-

Principle: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Screening:

-

Place ~20-30 mg of your crude solid into several test tubes.

-

To each tube, add a different solvent (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, water, or mixtures like EtOAc/Hexanes) dropwise at room temperature until the solid just dissolves.

-

If a solid dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, it's a poor solvent.

-

For promising solvents (sparingly soluble at RT), heat the mixture to boiling to fully dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe which solvent system yields high-quality crystals.

-

-

Perform Bulk Recrystallization: Once a good solvent is found, scale up the procedure with the rest of your material.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

-

ResearchGate. (2011). Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

- Google Patents. (n.d.). CN102260721A - Process for preparing (S)-2-aminobutanamide by using enzyme method.

-

White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

SciSpace. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

-

MDPI. (2022). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective and selective separation?. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

-

PMC. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Retrieved from [Link]

-

ResearchGate. (2024). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. Retrieved from [Link]

-

PMC. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of (2S)-2-Amino-N-methylheptanamide

Welcome to the technical support center for the crystallization of (2S)-2-Amino-N-methylheptanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this chiral amine derivative. The following content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Foundational Knowledge: Understanding (2S)-2-Amino-N-methylheptanamide

Before delving into troubleshooting, a solid understanding of the physicochemical properties of (2S)-2-Amino-N-methylheptanamide is crucial. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior based on its structural components: a chiral amino acid derivative with a heptanamide tail.

| Property | Inferred Characteristics & Crystallization Implications |

| Chirality | The presence of a stereocenter at the alpha-carbon introduces the possibility of diastereomeric salt formation for resolution or direct crystallization of the desired enantiomer. Controlling enantiomeric purity is critical to prevent the formation of less ordered racemic crystals or oils.[1] |

| Amine and Amide Groups | These functional groups are capable of forming strong hydrogen bonds, which will be a dominant factor in crystal packing.[2] Solvents that can compete for these hydrogen bonds (e.g., protic solvents like alcohols) will have a significant impact on solubility. |

| Heptyl Chain | The long alkyl chain imparts significant hydrophobicity to the molecule. This suggests that a balance between polar and non-polar solvents will be necessary for successful crystallization. Purely polar solvents might lead to low solubility, while highly non-polar solvents could result in "oiling out." |

| Solubility | Due to its zwitterionic potential and hydrophobic tail, the solubility of (2S)-2-Amino-N-methylheptanamide will be highly dependent on both the solvent system and the pH.[3][4][5] Generally, amino acid derivatives are more soluble in water and less soluble in nonpolar organic solvents.[4] The solubility in alcohols is typically intermediate.[4] |

| Potential for Polymorphism | The conformational flexibility of the heptyl chain and the potential for different hydrogen bonding networks can lead to the formation of multiple crystal forms (polymorphs).[6] The choice of solvent and the crystallization conditions (e.g., cooling rate) can influence which polymorph is obtained. |

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of (2S)-2-Amino-N-methylheptanamide in a question-and-answer format.

Issue 1: The compound "oils out" instead of crystallizing.

Question: I've dissolved my (2S)-2-Amino-N-methylheptanamide in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common problem, especially with molecules that have both polar and non-polar regions.[7] It occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high for nucleation to occur properly. Here’s a systematic approach to troubleshoot this issue:

Causality and Solutions:

-

High Solute Concentration: The supersaturation level might be too high, leading to rapid phase separation into a liquid (the oil) rather than an ordered solid (crystals).

-

Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent (1-2 mL for every 100 mg of solid) to reduce the concentration.[7] This will lower the supersaturation level upon cooling, giving the molecules more time to arrange themselves into a crystal lattice.

-

-

Inappropriate Solvent System: The chosen solvent may be too "good" or too "poor." A solvent that is too good will keep the compound in solution even at low temperatures, while a solvent that is too poor will cause it to crash out of solution as an amorphous oil.

-

Solution 1 (Single Solvent): If you suspect the solvent is too non-polar, try a slightly more polar solvent. Conversely, if the solvent is too polar, a less polar one might be more effective.

-

Solution 2 (Mixed Solvents): This is often the most effective approach. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]

-

Recommended Solvent Pairs:

-

Methanol/Water

-

Ethanol/Water

-

Acetone/Water

-

Ethyl Acetate/Hexane

-

Dichloromethane/Hexane

-

-

-

-

Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solute-solvent mixture, leading to oiling out.[9]

Issue 2: No crystals form, even after extended cooling.

Question: My solution of (2S)-2-Amino-N-methylheptanamide remains clear even after cooling in an ice bath for a significant amount of time. What should I do?

Answer:

The failure of crystals to form indicates that the solution is not sufficiently supersaturated. This can be due to several factors:

Causality and Solutions:

-

Excess Solvent: The most common reason is simply using too much solvent.[7]

-

Solution: Gently heat the solution to boil off a portion of the solvent.[7] Continue to do this in small increments, allowing the solution to cool between each step, until you observe crystal formation. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and impurity incorporation.[7]

-

-

High Energy Barrier for Nucleation: Sometimes, even in a supersaturated solution, the initial formation of crystal nuclei is energetically unfavorable.

-

Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[7] The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.

-

Solution 2 (Seeding): If you have a small crystal of (2S)-2-Amino-N-methylheptanamide from a previous successful crystallization, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

-

-

Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

-

Solution: Try a different solvent or a mixed solvent system where the compound has lower solubility at colder temperatures.[8] If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and the crystallization can be re-attempted with a different solvent system.[7]

-

Issue 3: The resulting crystals are very small or form a powder.

Question: I'm getting a solid product, but it's more of a fine powder than distinct crystals. How can I grow larger, higher-quality crystals?

Answer:

The formation of very small crystals or a powder is typically a result of very rapid crystallization.[7] This happens when the solution becomes supersaturated too quickly, leading to the rapid formation of a large number of nuclei simultaneously, with little time for individual crystals to grow.

Causality and Solutions:

-

Rapid Cooling: Cooling the solution too quickly is a common cause of rapid crystallization.

-

Solution: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. You can further slow the cooling process by insulating the flask (e.g., with a beaker of warm water or by wrapping it in glass wool).

-

-

Excessive Supersaturation: As with "oiling out," a very high concentration can lead to rapid precipitation.

-

Solvent Choice: Highly volatile solvents can evaporate quickly, leading to a rapid increase in concentration and subsequent precipitation.

-

Solution: If using a volatile solvent, ensure the flask is loosely capped during cooling to minimize evaporation. Alternatively, choose a less volatile solvent for crystallization.[2]

-

Experimental Workflow: A General Protocol for Cooling Crystallization

Here is a step-by-step protocol for a typical cooling crystallization experiment for (2S)-2-Amino-N-methylheptanamide.

-

Solvent Screening: In small test tubes, test the solubility of a few milligrams of your compound in various solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane) at room temperature and upon heating.[8] An ideal solvent will dissolve the compound when hot but not at room temperature.[8]

-

Dissolution: In an Erlenmeyer flask, dissolve the bulk of your compound in a minimal amount of the chosen hot solvent. Add the solvent in small portions until the solid is just dissolved.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.[8]

-

Cooling: Allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this time.

-

Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

-

Drying: Allow the crystals to air dry on the filter paper, or for a more thorough drying, place them in a desiccator under vacuum.

Caption: General workflow for cooling crystallization.

Advanced Techniques and Considerations

Vapor Diffusion:

For small amounts of material or when conventional methods fail, vapor diffusion can be an excellent alternative.[2]

-

Protocol: Dissolve your compound in a small vial using a good solvent. Place this vial inside a larger, sealed jar containing a poor, more volatile solvent. The poor solvent will slowly diffuse into the vial containing your compound, gradually inducing crystallization.

Caption: Diagram of the vapor diffusion crystallization technique.

pH Adjustment:

Given the amine and potential carboxylic acid (if hydrolyzed) functionalities, pH can be a powerful tool to modulate solubility.[5][12]

-

Principle: At its isoelectric point, the molecule will exist as a zwitterion and likely have its minimum solubility in polar solvents.[5] By adjusting the pH away from the isoelectric point, you can increase its solubility. Crystallization can then be induced by slowly adjusting the pH back towards the isoelectric point.

Use of Additives:

In some cases, the addition of surfactants or polyvalent alcohols can influence crystal habit and prevent aggregation, leading to higher purity crystals.[13] This is a more advanced technique and should be explored when other methods have been exhausted.

III. Characterization of Crystals

Once you have successfully obtained crystals, it is essential to characterize them to confirm their identity, purity, and polymorphic form.

| Technique | Purpose |

| Visual Inspection & Melting Point | A first indication of purity. Pure crystals should have a sharp melting point range. |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and assess for the presence of solvent or impurities.[14] |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups and can sometimes distinguish between polymorphs.[14] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound.[15][16] |

| Powder X-ray Diffraction (PXRD) | To identify the crystal form (polymorph) and assess crystallinity.[6] |

| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the definitive three-dimensional structure of the molecule in the crystal lattice.[6] |

IV. References

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

Kim, S. H., & Kim, K. J. (2013). Optimization of temperature swing strategy for selective cooling crystallization of α-form L-glutamic acid crystals. Korean Journal of Chemical Engineering, 30(10), 1836–1842.

-

University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

Dinger, M. (n.d.). Guide for crystallization. University of Florida. [Link]

-

Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

-

Tanaka, S., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 316–318.

-

Ciambra, D. A., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1696.

-

University of Florida. (2015). Crystal Growing Tips. [Link]

-

Kubota, N., & Yokota, M. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815.

-

ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

-

ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. [Link]

-

Black, S. N., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

-

Jadis, F., et al. (2014). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Langmuir, 30(31), 9414–9421.

-

Congdon, T. R., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2341–2347.

-

National Center for Biotechnology Information. (n.d.). (2S)-2-amino-N-methylpropanamide. PubChem. [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Beck, A., et al. (2018). Investigation of Impurities in Peptide Pools. Molecules, 23(1), 164.

-